molecular formula C27H34N2O6 B12016836 1-[2-(diethylamino)ethyl]-5-(2,3-dimethoxyphenyl)-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

1-[2-(diethylamino)ethyl]-5-(2,3-dimethoxyphenyl)-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12016836
M. Wt: 482.6 g/mol
InChI Key: WVUSGIZCZYKONK-ZNTNEXAZSA-N
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Description

1-[2-(DIETHYLAMINO)ETHYL]-5-(2,3-DIMETHOXYPHENYL)-3-HYDROXY-4-(4-METHOXY-2-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes multiple functional groups such as diethylamino, dimethoxyphenyl, hydroxy, and methoxy groups

Preparation Methods

The synthesis of 1-[2-(DIETHYLAMINO)ETHYL]-5-(2,3-DIMETHOXYPHENYL)-3-HYDROXY-4-(4-METHOXY-2-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves multiple steps, each requiring specific reaction conditions and reagentsIndustrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

1-[2-(DIETHYLAMINO)ETHYL]-5-(2,3-DIMETHOXYPHENYL)-3-HYDROXY-4-(4-METHOXY-2-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert certain functional groups to their corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace specific substituents with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

1-[2-(DIETHYLAMINO)ETHYL]-5-(2,3-DIMETHOXYPHENYL)-3-HYDROXY-4-(4-METHOXY-2-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(DIETHYLAMINO)ETHYL]-5-(2,3-DIMETHOXYPHENYL)-3-HYDROXY-4-(4-METHOXY-2-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-[2-(DIETHYLAMINO)ETHYL]-5-(2,3-DIMETHOXYPHENYL)-3-HYDROXY-4-(4-METHOXY-2-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C27H34N2O6

Molecular Weight

482.6 g/mol

IUPAC Name

(4E)-1-[2-(diethylamino)ethyl]-5-(2,3-dimethoxyphenyl)-4-[hydroxy-(4-methoxy-2-methylphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C27H34N2O6/c1-7-28(8-2)14-15-29-23(20-10-9-11-21(34-5)26(20)35-6)22(25(31)27(29)32)24(30)19-13-12-18(33-4)16-17(19)3/h9-13,16,23,30H,7-8,14-15H2,1-6H3/b24-22+

InChI Key

WVUSGIZCZYKONK-ZNTNEXAZSA-N

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(/C2=C(C=C(C=C2)OC)C)\O)/C(=O)C1=O)C3=C(C(=CC=C3)OC)OC

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=C(C=C(C=C2)OC)C)O)C(=O)C1=O)C3=C(C(=CC=C3)OC)OC

Origin of Product

United States

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